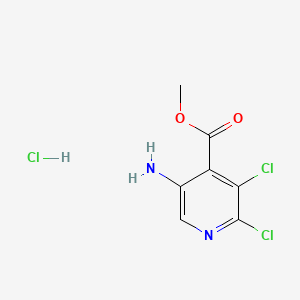
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride is a chemical compound that belongs to the pyridine family. This compound is characterized by the presence of amino, dichloro, and carboxylate groups attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride typically involves the chlorination of pyridine derivatives followed by esterification and amination reactions. One common method includes the chlorination of pyridine with chlorine gas, followed by the introduction of an amino group through nucleophilic substitution. The carboxylate group is then introduced via esterification with methanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses.
科学的研究の応用
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can affect various biochemical pathways, making it a valuable tool in research.
類似化合物との比較
Similar Compounds
Methyl 3,5-dichloropyridine-4-carboxylate: Similar in structure but lacks the amino group.
2-Amino-3,5-dichloropyridine: Similar but does not have the carboxylate ester group.
Uniqueness
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in diverse research applications compared to its similar counterparts.
特性
分子式 |
C7H7Cl3N2O2 |
|---|---|
分子量 |
257.5 g/mol |
IUPAC名 |
methyl 5-amino-2,3-dichloropyridine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H6Cl2N2O2.ClH/c1-13-7(12)4-3(10)2-11-6(9)5(4)8;/h2H,10H2,1H3;1H |
InChIキー |
NMTISKVOBHMTCA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=NC=C1N)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13474982.png)
![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)
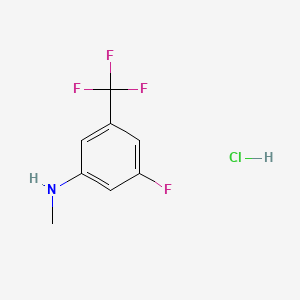
![Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13475008.png)
![Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide](/img/structure/B13475009.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B13475013.png)

![(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride](/img/structure/B13475019.png)


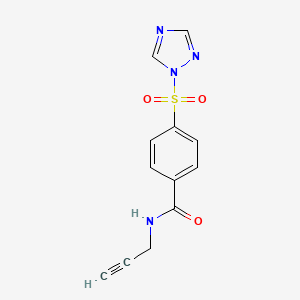
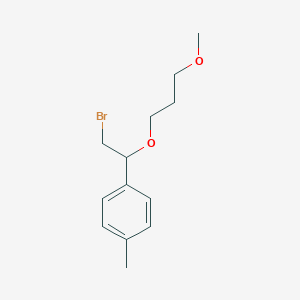
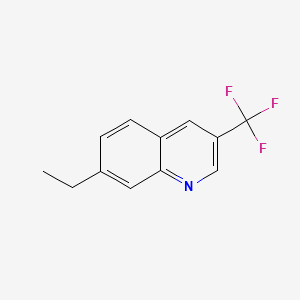
![7-Methoxythieno[3,2-b]pyridin-6-amine](/img/structure/B13475056.png)
